molecular formula C15H17N3O4 B2467665 N-Methyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide CAS No. 2361747-59-1

N-Methyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B2467665
CAS No.: 2361747-59-1
M. Wt: 303.318
InChI Key: AFGUFWUMRWAKGS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), an amide group (-CONH2), and an isoquinoline group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to contain an isoquinoline group, which is a type of heterocyclic aromatic compound. The presence of the nitro group could potentially make the compound reactive, and the amide group could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in water, while the nitro group could make it more reactive .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The presence of the isoquinoline group suggests that it might interact with biological receptors that bind similar aromatic heterocycles .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study its interactions with various biological targets .

Properties

IUPAC Name

N-methyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-14(19)16(2)10-15(20)17-7-6-11-4-5-13(18(21)22)8-12(11)9-17/h3-5,8H,1,6-7,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGUFWUMRWAKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-])C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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